2-Bromo-5-(chloromethyl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H4BrClN2 |
|---|---|
Molecular Weight |
207.45 g/mol |
IUPAC Name |
2-bromo-5-(chloromethyl)pyrimidine |
InChI |
InChI=1S/C5H4BrClN2/c6-5-8-2-4(1-7)3-9-5/h2-3H,1H2 |
InChI Key |
IHAIWZWZHWMZJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)Br)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 5 Chloromethyl Pyrimidine
4 Reagent Quality Control in Synthetic Pathways (e.g., Grignard Reagents)
The quality of reagents is a critical factor that directly influences the success of the synthesis of 2-bromo-5-(chloromethyl)pyrimidine, particularly when employing sensitive organometallic reagents like Grignard reagents.
Grignard reagents are highly reactive and notoriously sensitive to moisture and air. reachemchemicals.combyjus.com Their successful application in pyrimidine (B1678525) synthesis hinges on stringent quality control measures.
Key aspects of reagent quality control include:
Anhydrous Conditions: Grignard reactions must be carried out under strictly anhydrous (water-free) conditions. byjus.com Any trace of water will react with the Grignard reagent, leading to its decomposition and the formation of the corresponding alkane, thereby reducing the yield of the desired product. The use of anhydrous solvents, such as diethyl ether or tetrahydrofuran, is essential. byjus.com
Reagent Purity and Activity: The purity of the starting materials for generating the Grignard reagent, such as magnesium metal and the organic halide, is crucial. The magnesium surface is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction. byjus.com Activation of the magnesium, for instance, by using initiators or mechanical means, is a critical quality control step to ensure the reaction proceeds efficiently. byjus.com The concentration and activity of the prepared Grignard reagent should also be determined, often through titration with a protic reagent in the presence of an indicator, to ensure accurate stoichiometry in the subsequent reaction. byjus.com
Temperature Control: Grignard reactions can be highly exothermic. byjus.com Careful control of the reaction temperature is necessary to prevent side reactions, such as Wurtz coupling, and to ensure the selective formation of the desired product. numberanalytics.com For instance, in the synthesis of related bromo-pyridines via Grignard reaction, maintaining the temperature between 0-20 °C has been found to be optimal. google.com
The table below outlines critical quality control parameters for Grignard reagents in synthesis.
| Parameter | Control Measure | Rationale |
| Moisture Content | Use of anhydrous solvents and inert atmosphere (e.g., nitrogen or argon). | Grignard reagents are highly sensitive to water and will decompose. byjus.com |
| Magnesium Activation | Mechanical or chemical activation to remove the passivating oxide layer. | Ensures the initiation and progression of the Grignard reagent formation. byjus.com |
| Reagent Concentration | Titration to determine the exact molarity of the Grignard solution. | Allows for precise stoichiometric control in the subsequent reaction, minimizing byproducts. byjus.com |
| Reaction Temperature | Strict temperature control (e.g., cooling baths). | Prevents exothermic runaway and unwanted side reactions. byjus.comnumberanalytics.com |
Chemical Reactivity and Transformation Mechanisms of 2 Bromo 5 Chloromethyl Pyrimidine
Electrophilic and Nucleophilic Character
2-Bromo-5-(chloromethyl)pyrimidine possesses two primary electrophilic centers susceptible to nucleophilic attack. The benzylic-like carbon of the chloromethyl group is highly reactive towards nucleophiles, while the C2-carbon of the pyrimidine (B1678525) ring, bonded to the bromine atom, serves as a second electrophilic site, primarily for organometallic reagents in cross-coupling reactions or under conditions conducive to nucleophilic aromatic substitution.
Nucleophilic Substitution Reactions of the Chloromethyl Group
The chloromethyl group at the 5-position of the pyrimidine ring is an excellent electrophilic site for nucleophilic substitution reactions. This reactivity is analogous to that of benzyl (B1604629) halides, where the carbon-chlorine bond is activated towards displacement. A wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, can readily displace the chloride ion. This reaction is a cornerstone for introducing diverse functional groups and extending the molecular framework.
These transformations typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of reaction is influenced by the nucleophilicity of the attacking species, the solvent, and the reaction temperature. For instance, the alkylation of phenols, anilines, and other nucleophiles with this compound is a common strategy in the synthesis of pharmaceutical intermediates.
| Nucleophile | Product Structure (Illustrative) | Reaction Conditions |
|---|---|---|
| Primary/Secondary Amine (R₂NH) | 2-Bromo-5-((R₂N)methyl)pyrimidine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) |
| Phenol (ArOH) | 2-Bromo-5-((aryloxy)methyl)pyrimidine | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Acetone, DMF) |
| Thiol (RSH) | 2-Bromo-5-((RS)methyl)pyrimidine | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) |
Reactivity of the Bromo Substituent in Pyrimidine Ring
The bromo substituent at the C2 position of the pyrimidine ring is generally less reactive towards classical nucleophilic aromatic substitution (SNAr) compared to the chloromethyl group's reactivity towards SN2 reactions. youtube.com However, the electron-deficient nature of the pyrimidine ring does facilitate SNAr reactions under certain conditions, especially with potent nucleophiles. wikipedia.org The presence of two ring nitrogens withdraws electron density, making the ring susceptible to attack by a nucleophile. masterorganicchemistry.com This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org
The reactivity order in SNAr reactions is often F > Cl > Br > I, which means that bromo-substituted rings are less reactive than their fluoro- or chloro-analogs in this specific mechanism. masterorganicchemistry.com Consequently, the primary utility of the bromo substituent in this compound is its role as a halide leaving group in metal-catalyzed cross-coupling reactions. This allows for the selective formation of carbon-carbon or carbon-heteroatom bonds at the C2 position.
Cross-Coupling Reaction Pathways (e.g., Suzuki, other metal-catalyzed reactions)
The bromine atom at the C2 position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new bonds and are fundamental in modern organic synthesis.
The Suzuki-Miyaura coupling is one of the most widely used reactions involving this substrate. It couples the 2-bromopyrimidine (B22483) moiety with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. researchgate.netyoutube.com This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in biologically active compounds. organic-chemistry.org Catalysts for this transformation have been developed that are highly active and tolerate a wide range of functional groups, including basic nitrogen atoms within the heterocyclic structure. organic-chemistry.org
Other significant metal-catalyzed reactions include:
Sonogashira coupling: This reaction forms a carbon-carbon bond between the 2-bromopyrimidine and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.
Buchwald-Hartwig amination: This allows for the formation of a carbon-nitrogen bond by coupling the 2-bromopyrimidine with an amine in the presence of a palladium catalyst and a suitable ligand.
Heck coupling: This reaction forms a new carbon-carbon bond by coupling the 2-bromopyrimidine with an alkene.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid (RB(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C-C (Aryl-Aryl) |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | C-C (Aryl-Alkynyl) |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) | C-N |
| Heck | Alkene (CH₂=CHR) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C-C (Aryl-Vinyl) |
Formation of Diverse Pyrimidine Derivatives via this compound
The orthogonal reactivity of the two halide-containing groups in this compound allows for the stepwise synthesis of highly functionalized pyrimidine derivatives. nih.gov Typically, the more labile chloromethyl group is addressed first through nucleophilic substitution, followed by a metal-catalyzed cross-coupling reaction at the C2-bromo position. This sequential approach provides a powerful strategy for building molecular complexity.
For example, an initial SN2 reaction with a desired amine can install a side chain at the 5-position. The resulting 2-bromo-5-(aminomethyl)pyrimidine intermediate can then undergo a Suzuki coupling with an arylboronic acid to introduce a different substituent at the 2-position. This synthetic strategy is a key advantage, enabling the creation of large libraries of compounds for drug discovery and other applications. nih.gov
Mechanistic Studies of Key Transformation Reactions
The mechanisms of the primary transformations involving this compound are well-established in the field of organic chemistry.
The nucleophilic substitution at the chloromethyl group proceeds via a classic SN2 pathway. This involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to a single transition state where the new bond is forming as the old C-Cl bond is breaking. The reaction results in the inversion of stereochemistry if the carbon were chiral, though in this case, it is prochiral.
The Suzuki-Miyaura cross-coupling reaction follows a well-understood catalytic cycle involving a palladium(0) species. youtube.com The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine ring to form a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid (or its boronate derivative, activated by a base) is transferred to the palladium center, displacing the halide. youtube.com
Reductive Elimination: The two organic fragments on the palladium complex are coupled, regenerating the Pd(0) catalyst and releasing the final arylated pyrimidine product.
The nucleophilic aromatic substitution (SNAr) at the C2 position , while less common for this substrate, follows a two-step addition-elimination mechanism. youtube.comwikipedia.org A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a negatively charged sigma complex (Meisenheimer complex). libretexts.org In the second, typically rapid step, the bromide leaving group is expelled, and the aromaticity of the pyrimidine ring is restored. youtube.com
Application of 2 Bromo 5 Chloromethyl Pyrimidine As a Key Synthetic Building Block
Precursor in Medicinal Chemistry
The pyrimidine (B1678525) scaffold is a cornerstone in drug discovery, known to be a constituent of numerous biologically active compounds. nih.govorientjchem.org 2-Bromo-5-(chloromethyl)pyrimidine serves as a pivotal starting material for the synthesis of a diverse range of pharmaceutical agents, from anticancer and antiviral drugs to potent enzyme inhibitors.
Synthesis of Biologically Active Compounds
The inherent reactivity of this compound makes it a valuable precursor for creating novel bioactive molecules. The presence of both bromo and chloromethyl groups allows for selective and sequential reactions, enabling the introduction of various functional groups to build complex molecular frameworks. mdpi.commdpi.com This adaptability is crucial in the development of new therapeutic agents where structural diversity is key to discovering enhanced biological efficacy. researchgate.net For instance, the chloromethyl group can readily react with nucleophiles, while the bromo group can participate in cross-coupling reactions, providing a dual-handle approach to molecular elaboration.
Derivatization for Potential Antitumor Agents (e.g., Lonafarnib)
While direct synthesis of Lonafarnib from this compound is not the primary route, the pyrimidine core is fundamental to many anticancer agents. nih.gov The development of kinase inhibitors, a major class of anticancer drugs, often utilizes pyrimidine-based scaffolds. nih.gov The versatility of pyrimidine derivatives allows for the synthesis of compounds that can be tailored to target specific cancer-related pathways. For example, derivatives of this compound can be designed to interact with the active sites of kinases, leading to the inhibition of tumor growth.
Development of Enzyme Inhibitors (e.g., PI3Kα kinase inhibitors)
The pyrimidine structure is a key feature in the design of various enzyme inhibitors, including those targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. nih.gov this compound serves as a valuable starting material for the synthesis of potent and selective PI3Kα kinase inhibitors. The bromo and chloromethyl groups can be functionalized to introduce moieties that enhance binding affinity and selectivity for the target enzyme. The development of such inhibitors is a significant area of research in the quest for more effective and targeted cancer therapies. nih.govnih.gov
| Target Enzyme | Therapeutic Area | Role of Pyrimidine Scaffold |
| PI3Kα Kinase | Oncology | Core structure for inhibitor design, enabling specific interactions with the kinase domain. |
| PIM-1 Kinase | Oncology | Foundation for building potent inhibitors that can induce apoptosis in cancer cells. nih.gov |
| Thymidylate Synthase | Oncology | Basis for inhibitors that block DNA synthesis and repair in cancer cells. jocpr.com |
Precursors for Antiviral and Antimicrobial Agents
The pyrimidine nucleus is a well-established pharmacophore in the development of antiviral and antimicrobial agents. mdpi.comnih.gov Derivatives of this compound can be synthesized to create compounds with broad-spectrum activity against various pathogens. The ability to modify the pyrimidine ring at multiple positions allows for the fine-tuning of the molecule's biological activity and pharmacokinetic properties. Research has shown that the introduction of specific substituents on the pyrimidine core can lead to compounds with significant inhibitory effects against viral replication and bacterial growth. nih.govnih.gov
Stereochemical Considerations in Pyrimidine Derivative Synthesis
In the synthesis of complex, biologically active molecules, controlling stereochemistry is paramount. When this compound is used to create chiral molecules, the stereochemical outcome of the reactions is a critical consideration. The introduction of chiral centers can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, or the reaction of the pyrimidine derivative with enantiomerically pure starting materials. The spatial arrangement of atoms in the final product can have a profound impact on its biological activity, with one enantiomer often exhibiting significantly higher potency than the other.
Intermediate in Agrochemical Synthesis (e.g., Imidacloprid analogs)
The utility of this compound extends beyond pharmaceuticals into the field of agrochemicals. The structural motifs derived from this compound are found in a number of modern pesticides.
The chloromethylpyridine and chloromethylpyrimidine moieties are key components in the synthesis of neonicotinoid insecticides, such as Imidacloprid and its analogs. While 2-chloro-5-(chloromethyl)pyridine (B46043) is the direct precursor for Imidacloprid, the analogous pyrimidine structure of this compound allows for the creation of novel insecticide candidates. nih.gov By reacting this pyrimidine intermediate with various amines and other nucleophiles, chemists can generate a library of compounds with potential insecticidal activity. These analogs are then tested for their efficacy against various pests, as well as their environmental and toxicological profiles. The goal is to develop new agrochemicals that are more effective, have a broader spectrum of activity, or possess a more favorable safety profile than existing products. nih.gov
Building Block for Novel Materials in Materials Science
The incorporation of halogenated heterocyclic moieties into polymers and other materials is a well-established strategy for modulating their physical and chemical properties. While direct applications of this compound in materials science are not extensively documented, its structural motifs suggest significant potential for the development of novel functional materials. The presence of both a bromo and a chloromethyl group allows for versatile post-polymerization modification or for the synthesis of specialized monomers.
Research into analogous halogenated heterocyclic compounds provides a strong basis for the potential applications of this compound. For instance, novel methacrylate (B99206) monomers containing a bromobenzofuran moiety have been successfully synthesized and polymerized. In one study, 2-bromo-1-(5-bromo benzofuran-2-yl)ethanone was reacted with sodium methacrylate to produce the monomer 2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate (BOEMA). This monomer was then subjected to free radical polymerization to yield poly(BOEMA), a novel polymer with a high glass transition temperature of 137°C, indicating good thermal stability. researchgate.net
This example illustrates a viable pathway for utilizing this compound in polymer synthesis. The chloromethyl group could readily react with a suitable monomer, such as a methacrylate, to form a pyrimidine-containing monomer. The bromo- a to the pyrimidine ring offers a site for further functionalization, either before or after polymerization, through reactions like Suzuki or Stille cross-coupling. This could allow for the introduction of various organic groups, leading to materials with tailored electronic, optical, or thermal properties.
Below is a table of potential material types that could be synthesized using this compound as a building block, based on analogous chemical transformations.
| Material Type | Potential Synthetic Precursor | Potential Properties |
| Functional Polymers | Pyrimidine-containing acrylate/methacrylate monomers | Enhanced thermal stability, tunable refractive index, potential for use in optical applications. |
| Organic Semiconductors | Polymers with conjugated backbones incorporating the pyrimidine unit | Modified electronic properties for applications in organic electronics. |
| Fire-retardant Materials | Polymers containing the halogenated pyrimidine moiety | Increased resistance to combustion due to the presence of bromine and chlorine. |
Synthesis of Complex Heterocyclic Scaffolds and Functionalized Pyridines
The pyrimidine ring is a core structure in numerous biologically active compounds and functional materials. tandfonline.comcore.ac.uk Consequently, the development of synthetic routes to complex heterocyclic systems containing a pyrimidine moiety is of significant interest. This compound serves as an excellent starting material for the construction of such scaffolds, particularly fused heterocyclic systems and functionalized pyridines.
The dual reactivity of this compound allows for its use in a variety of cyclization reactions. The chloromethyl group can react with a nucleophile to form an initial intermediate, which can then undergo an intramolecular reaction involving the bromo-substituted pyrimidine ring to form a fused ring system. This strategy is widely employed in the synthesis of diverse heterocyclic structures. nih.gov
For example, pyrimidine derivatives are key precursors in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant biological activities. mdpi.com The general synthetic approach often involves the reaction of a hydrazine (B178648) with a functionalized pyrimidine to construct the fused pyrazole (B372694) ring. The versatility of pyrimidine-based building blocks is further highlighted in the synthesis of various fused pyrimidine derivatives, which are often pursued for their potential as anticancer agents. colab.ws The ability to introduce a wide range of substituents onto the pyrimidine core allows for the fine-tuning of the biological and physical properties of the resulting fused systems. tandfonline.comcore.ac.uk
Furthermore, the transformation of pyrimidines into functionalized pyridines represents another important application of pyrimidine-based building blocks. Although less common, ring transformation reactions can provide access to substituted pyridines that are otherwise difficult to synthesize. illinois.edu More direct methods often involve the use of bromo-substituted pyridines as precursors for further functionalization through cross-coupling reactions. researchgate.netnih.gov
The following table summarizes various heterocyclic scaffolds that can be synthesized from pyrimidine precursors, illustrating the potential applications of this compound in this area.
| Heterocyclic Scaffold | General Synthetic Precursor(s) | Key Reaction Type(s) |
| Fused Pyrimidines (e.g., Pyrazolo[3,4-d]pyrimidines) | Functionalized Pyrimidines and Hydrazines | Cyclocondensation |
| Fused Pyrimidines (e.g., Thieno[2,3-d]pyrimidines) | Aminopyrimidines and α-haloketones | Cyclization |
| Functionalized Pyridines | Substituted Pyrimidines | Ring Transformation / Cross-Coupling |
| Pyrrolo[2,3-d]pyrimidines | Halogenated Pyrimidines and Pyrrole derivatives | Cross-Coupling and Cyclization |
Spectroscopic and Computational Characterization of 2 Bromo 5 Chloromethyl Pyrimidine and Its Derivatives
Spectroscopic Analysis Methods for Structural Elucidation
The structural elucidation of 2-Bromo-5-(chloromethyl)pyrimidine, a substituted pyrimidine (B1678525), relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and the types of functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: In the proton NMR spectrum of this compound, the pyrimidine ring protons and the methylene protons of the chloromethyl group would exhibit characteristic chemical shifts. The two protons on the pyrimidine ring are expected to appear as distinct signals in the aromatic region of the spectrum. The methylene protons of the -CH₂Cl group would likely appear as a singlet further downfield, influenced by the electronegativity of the adjacent chlorine atom and the pyrimidine ring.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the pyrimidine ring carbons would be indicative of their electronic environment, influenced by the bromine and chloromethyl substituents. The carbon of the chloromethyl group would also have a characteristic chemical shift.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine-H | 8.5 - 9.0 | |
| Pyrimidine-H | 8.5 - 9.0 | |
| -CH₂Cl | 4.5 - 5.0 | |
| Pyrimidine-C | 155 - 165 | |
| Pyrimidine-C | 155 - 165 | |
| Pyrimidine-C | 130 - 140 | |
| Pyrimidine-C (C-Br) | 115 - 125 | |
| -CH₂Cl | 40 - 50 |
Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C-H stretching vibrations of the pyrimidine ring.
C=N and C=C stretching vibrations within the pyrimidine ring.
C-H bending vibrations .
C-Cl and C-Br stretching vibrations at lower frequencies.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch | 1640 - 1680 |
| C=C Stretch | 1400 - 1600 |
| C-Cl Stretch | 600 - 800 |
| C-Br Stretch | 500 - 600 |
Note: This table presents expected ranges for the functional groups present in the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural identification.
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes, this peak would appear as a characteristic pattern of isotopic peaks. Fragmentation of the molecular ion under the high-energy conditions of the mass spectrometer would lead to the formation of various fragment ions. The analysis of these fragments can provide valuable clues about the molecule's structure.
Advanced Structural Characterization
While spectroscopic methods provide valuable data on connectivity and functional groups, advanced techniques like X-ray crystallography offer a definitive three-dimensional picture of the molecule in the solid state.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.
A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and revealing the molecule's conformation in the solid state.
Analysis of Molecular Geometry, Planarity, and Conformational Aspects
The data obtained from X-ray crystallography would allow for a detailed analysis of the molecular geometry. Key aspects to be examined would include:
Planarity of the Pyrimidine Ring: The degree to which the pyrimidine ring deviates from perfect planarity.
Conformation of the Chloromethyl Group: The orientation of the chloromethyl group relative to the pyrimidine ring. This would be defined by the torsion angles involving the ring and the substituent.
Intermolecular Interactions: The analysis of the crystal packing would reveal any significant intermolecular interactions, such as halogen bonding or stacking of the pyrimidine rings, which influence the solid-state structure.
Investigation of Intermolecular Interactions (e.g., C-H···N Hydrogen Bonds)
The supramolecular architecture of crystalline solids is dictated by a complex network of intermolecular interactions. In the case of pyrimidine derivatives, weak hydrogen bonds, such as C-H···N interactions, play a crucial role in stabilizing the crystal packing. The investigation of these non-covalent interactions is essential for understanding the physical and chemical properties of materials.
Computational tools, particularly Hirshfeld surface analysis and the associated 2D-fingerprint plots, have become instrumental in the qualitative and quantitative analysis of these interactions. rsc.orgresearchgate.net This method allows for the visualization of intermolecular contacts and the partitioning of the crystal space into regions corresponding to individual molecules. For pyrimidine derivatives, this analysis can reveal the presence and relative importance of various interactions, including hydrogen bonds. rsc.orgnih.gov
Studies on related compounds, such as 2-chloro-5-methyl pyrimidine and 2,4-dichloro-5-methyl pyrimidine, have computationally predicted the existence of intermolecular hydrogen bonds. researchgate.netfigshare.com These bonds, though weaker than conventional N-H···O or O-H···N bonds, are significant in directing the assembly of molecules in the solid state. The polarized C-H bond, particularly when adjacent to electron-withdrawing groups, can act as a hydrogen bond donor, while the lone pair of electrons on the pyrimidine nitrogen atom serves as an acceptor. cambridgemedchemconsulting.com The systematic analysis of these C-H···N and other weak interactions provides foundational insights into the crystal engineering of pyrimidine-based compounds.
Theoretical and Computational Chemistry
Advancements in computational resources have significantly enhanced the ability to predict and understand the properties of new materials before their experimental synthesis. researchgate.net Theoretical and computational chemistry, particularly methods based on quantum mechanics, are now crucial in the development of novel compounds. researchgate.net For molecules like this compound, these computational approaches provide deep insights into their electronic structure, spectroscopic characteristics, and potential applications.
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and properties of molecules. mdpi.commdpi.com Specifically, the B3LYP exchange-correlation functional combined with a 6-311++G(d,p) basis set is frequently employed for geometry optimization and property calculation of pyrimidine derivatives. rsc.orgresearchgate.netresearchgate.netfigshare.com
DFT calculations allow for the determination of the optimized molecular geometry in the ground state. From this optimized structure, a variety of electronic properties can be calculated. These include:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters. figshare.com The HOMO-LUMO energy gap provides information about the chemical reactivity, kinetic stability, and electronic transitions within the molecule. mdpi.com
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. figshare.com It illustrates the charge distribution and is used to predict how the molecule will interact with other species, guiding the understanding of intermolecular interactions.
These DFT-derived properties are fundamental to understanding the intrinsic characteristics of this compound and its derivatives.
Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)
Computational chemistry offers highly accurate predictions of various spectroscopic parameters, which can guide and support experimental findings. winterschool.cc DFT calculations are routinely used to compute the vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts of molecules.
For pyrimidine derivatives, theoretical vibrational frequencies are calculated and compared with experimental data from Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. researchgate.netfigshare.com A potential energy distribution (PED) analysis is often performed to provide a detailed assignment of the vibrational modes. The agreement between calculated and observed frequencies, often with a root mean square (rms) error of around 10 cm⁻¹, validates the computational model and the structural parameters obtained from it. researchgate.netfigshare.com
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. nih.gov Comparing the theoretically calculated chemical shifts with experimental spectra aids in the definitive assignment of signals and confirms the molecular structure. While there is generally a good correlation between experimental and theoretical values, deviations can occur due to solvent effects and intermolecular interactions not fully captured in the gas-phase computational model. nih.gov
Exploration of Non-Linear Optical Properties
Pyrimidine-based molecules have attracted significant interest as potential non-linear optical (NLO) materials for applications in optoelectronics, optical data processing, and photonic devices. rsc.orgnih.govresearchgate.net Computational methods are essential for the exploration and prediction of the NLO properties of these compounds.
The key NLO properties, such as the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀), can be calculated using quantum chemical methods like DFT. mdpi.comfrontiersin.org These parameters quantify the response of a molecule to an applied electric field. A large hyperpolarizability value is indicative of a significant NLO response. frontiersin.org
For pyrimidine derivatives, computational studies have shown that their NLO behavior can be enhanced in a crystalline environment. rsc.orgresearchgate.netnih.gov The presence of electron-donating and electron-withdrawing groups within the molecular structure, creating a "push-pull" system, is a common strategy to enhance NLO properties. researchgate.net The pyrimidine ring often acts as a potent electron-withdrawing group in these systems. researchgate.net Computational screening allows for the rational design of new pyrimidine derivatives with optimized NLO characteristics.
| Property | Calculated Value | Unit |
| Dipole Moment (μ) | 13.5028 | D |
| Polarizability (α) | 20.504 x 10⁻²⁴ | esu |
| First-Order Hyperpolarizability (β) | 2.1218 x 10⁻³⁰ | esu |
| Note: Data presented is for the related compound 4-bromoanilinium perchlorate as a representative example of computational NLO property calculation. mdpi.com |
Mechanistic Insights from Computational Modeling
Beyond predicting molecular properties, computational modeling is a powerful tool for elucidating reaction mechanisms. DFT calculations can be used to map the entire potential energy surface of a chemical reaction, providing critical insights that are often difficult to obtain through experiments alone. This includes locating reactant and product structures, identifying transition states, and calculating activation energies.
For reactions involving pyrimidine derivatives, such as the alkylation of heterocycles using reagents like 2-chloro-5-(chloromethyl)pyridine (B46043) or its bromo-analogue, computational modeling can clarify the reaction pathway. mdpi.com By calculating the energies of intermediates and transition states, researchers can determine the most favorable reaction mechanism. This understanding is vital for optimizing reaction conditions, improving yields, and controlling selectivity in the synthesis of more complex molecules derived from this compound.
Future Research Directions and Unexplored Potential of 2 Bromo 5 Chloromethyl Pyrimidine
Development of Novel and Sustainable Synthetic Routes
The advancement of green chemistry principles is crucial for modern organic synthesis. Future research should prioritize the development of environmentally benign and efficient methods for producing 2-Bromo-5-(chloromethyl)pyrimidine and its derivatives. Traditional syntheses of related halopyrimidines can involve harsh reagents and generate significant waste. The future lies in catalytic, atom-economical processes.
Recent progress in the synthesis of other pyrimidines points toward promising research avenues. For instance, iridium- and nickel-pincer complexes have been successfully employed as catalysts for the multicomponent synthesis of pyrimidines from alcohols and amidines. acs.orgnih.govorganic-chemistry.org These reactions proceed via dehydrogenative condensation and aromatization, liberating only water and hydrogen as byproducts. acs.orgnih.govorganic-chemistry.org Adapting such catalytic systems to construct the this compound framework from simpler, readily available starting materials would represent a significant step forward in sustainability. Research should focus on designing catalysts that tolerate the bromo and chloro functionalities while efficiently forming the pyrimidine (B1678525) ring.
Another key area is the use of safer and more sustainable solvents and reagents. Studies on related compounds have demonstrated syntheses in aqueous media or using eco-friendly solvents like polyethylene (B3416737) glycol (PEG). nih.gov Exploring these conditions for the synthesis and derivatization of this compound could drastically reduce the environmental footprint.
Table 1: Comparison of Hypothetical Synthetic Approaches
| Feature | Traditional Approach (Hypothetical) | Proposed Sustainable Route |
|---|---|---|
| Starting Materials | Complex, multi-step precursors | Simple alcohols, amidines |
| Catalyst | Stoichiometric, harsh reagents (e.g., POCl₃) | Low-loading transition metal catalysts (e.g., Ir, Ni) acs.orgacs.org |
| Solvent | Chlorinated hydrocarbons (e.g., CHCl₃, DCE) | Aqueous media, bio-based solvents (e.g., ethanol) |
| Byproducts | Significant hazardous waste | Water, hydrogen acs.orgnih.gov |
| Key Principle | Classical condensation/halogenation | Catalytic dehydrogenative annulation acs.org |
Exploration of Undiscovered Chemical Transformations and Derivatizations
The dual reactivity of this compound offers a rich landscape for discovering novel chemical transformations. The C2-bromo and C5-chloromethyl groups have distinct electronic properties and reactivities, allowing for selective and sequential functionalization.
Future research should systematically explore a wide range of modern cross-coupling reactions at the C2-position. While Suzuki-Miyaura couplings are common for bromopyrimidines, the application of other powerful methods like Buchwald-Hartwig amination, Sonogashira coupling, and C-H activation to this compound remains largely uncharted territory. nih.gov These reactions would enable the introduction of diverse aryl, amino, and alkynyl groups, respectively, rapidly building molecular complexity.
Simultaneously, the C5-chloromethyl group is an excellent electrophilic handle for nucleophilic substitution reactions. A vast library of derivatives could be created by reacting it with various nucleophiles such as amines, thiols, alcohols, and carbanions. An important research direction would be to investigate the selective transformation of one group while leaving the other intact, enabling multi-step, one-pot synthetic sequences. For example, a low-temperature organometallic coupling at the C2-bromo position could precede a subsequent substitution at the chloromethyl site.
Multicomponent reactions (MCRs) represent another frontier. acs.orgnih.gov Designing novel MCRs where this compound acts as a key component could lead to the rapid assembly of complex, drug-like molecules that would be difficult to synthesize using traditional methods.
Table 2: Potential Unexplored Reactions and Derivatizations
| Reaction Type | Reactive Site | Potential Reagents | Resulting Structure |
|---|---|---|---|
| Buchwald-Hartwig Amination | C2-Bromo | Primary/secondary amines, Pd or Cu catalyst | 2-Amino-5-(chloromethyl)pyrimidine derivatives |
| Sonogashira Coupling | C2-Bromo | Terminal alkynes, Pd/Cu catalyst | 2-Alkynyl-5-(chloromethyl)pyrimidine derivatives |
| Thiolation | C5-Chloromethyl | Thiols, base | 5-(Thio-methyl)pyrimidine derivatives |
| Multicomponent Reaction | Both | e.g., Isocyanide, carboxylic acid | Highly complex, fused heterocyclic systems |
Expansion of Applications in Pharmaceutical and Agrochemical Industries
The pyrimidine scaffold is a cornerstone of medicinal and agrochemical chemistry, found in numerous approved drugs and pesticides. gsconlinepress.comnih.govfrontiersin.orgfrontiersin.org Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a highly effective pharmacophore. nih.gov The unique substitution pattern of this compound makes it an ideal starting point for creating new generations of bioactive compounds.
In pharmaceuticals, future research should focus on using this compound to build libraries for screening against a wide range of biological targets. Pyrimidine derivatives have shown potent activity as anticancer, antiviral, antimicrobial, anti-inflammatory, and CNS agents. nih.govnih.govnih.gov For example, derivatives could be designed as kinase inhibitors for oncology by functionalizing the C2 position with an aniline (B41778) moiety and the C5 position with a solubilizing group. mdpi.com
In the agrochemical sector, there is a constant need for new fungicides, herbicides, and insecticides to combat resistance and improve environmental profiles. frontiersin.orgfrontiersin.org Pyrimidine derivatives are already used commercially for these purposes. frontiersin.orgnih.gov this compound could serve as a key intermediate for novel agrochemicals. Research could explore the synthesis of derivatives targeting specific fungal enzymes or insect receptors, potentially leading to more effective and selective crop protection agents. frontiersin.org For instance, novel pyrimidine derivatives containing an amide moiety have shown excellent antifungal activity, a path that could be explored starting from this scaffold. frontiersin.org
Table 3: Prospective Bioactive Targets for Derivatives
| Industry | Potential Application | Rationale / Target Class | Example Research Finding |
|---|---|---|---|
| Pharmaceutical | Anticancer | Kinase Inhibitors, Topoisomerase Inhibitors nih.gov | Certain pyrimidine derivatives show potent cytotoxicity against cancer cell lines like A549. nih.govmdpi.com |
| Pharmaceutical | Anti-infective | DNA/RNA synthesis inhibitors, Viral entry blockers | Pyrimidine-based compounds have been developed as antitubercular and anti-HIV agents. gsconlinepress.comnih.gov |
| Agrochemical | Fungicide | Inhibition of fungal enzymes | Novel pyrimidine derivatives exhibit better antifungal activity against Phomopsis sp. than commercial standards. frontiersin.orgfrontiersin.org |
| Agrochemical | Bactericide | Disruption of bacterial cell walls or metabolic pathways | Pyrimidine-chromenone hybrids show potent activity against plant pathogenic bacteria like Xanthomonas oryzae. nih.gov |
Investigation into Advanced Material Science Applications
While the applications of pyrimidines are dominated by the life sciences, their unique electronic and structural properties suggest untapped potential in material science. The nitrogen atoms in the pyrimidine ring act as electron-withdrawing groups, influencing the molecule's frontier molecular orbitals (HOMO/LUMO levels). The planar, aromatic structure facilitates π-π stacking interactions, which are crucial for charge transport in organic electronic materials.
Future research should investigate the synthesis of novel organic semiconductors based on the this compound core. The bromo and chloromethyl groups serve as versatile handles for polymerization or for attaching other functional moieties. For example, palladium-catalyzed cross-coupling reactions could be used to create conjugated polymers incorporating the pyrimidine unit. These materials could be explored for applications in:
Organic Light-Emitting Diodes (OLEDs): As host materials or electron-transporting layers.
Organic Field-Effect Transistors (OFETs): As the active semiconductor channel.
Sensors: Where binding of an analyte to a functional group on the pyrimidine modulates its photophysical properties.
Furthermore, the nitrogen atoms are potential coordination sites for metal ions, suggesting that this compound could be a valuable ligand for creating metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or porous properties.
In-depth Mechanistic Studies of Complex Reactions Involving the Compound
To fully unlock the synthetic potential of this compound, a deep, quantitative understanding of its reaction mechanisms is essential. While many synthetic transformations can be proposed, optimizing yield, selectivity, and reaction conditions often requires detailed mechanistic insight that is currently lacking.
Future research should employ a combination of experimental and computational methods to study the complex reactions involving this compound. researchgate.net
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to map potential energy surfaces for various reaction pathways. jchemrev.comresearchgate.net This allows for the identification of transition states, reaction intermediates, and the calculation of activation energies, providing a theoretical basis for understanding regioselectivity and reactivity. researchgate.net For example, computational studies could clarify whether a given cross-coupling reaction proceeds more favorably at the C2-bromo position over oxidative addition into the C-Cl bond of the chloromethyl group.
Experimental Kinetics: Kinetic studies, including reaction rate monitoring under various conditions (temperature, concentration, catalyst loading), can provide empirical data to validate or refine computational models. Techniques like in-situ spectroscopy can help identify and characterize transient intermediates.
A key area of investigation would be the mechanism of selective functionalization. Understanding the kinetic and thermodynamic factors that govern the differential reactivity of the two halogenated sites is crucial for designing rational, high-yielding synthetic strategies. Such studies could reveal subtle effects of catalysts, solvents, and temperature that could be exploited to control reaction outcomes. mdpi.com
Q & A
Q. What synthetic routes are reported for 2-Bromo-5-(chloromethyl)pyrimidine, and how can reaction conditions be optimized to improve yield?
Answer: A common method involves halogenation and functionalization of pyrimidine precursors. For example, 5-bromo-2-chloropyrimidine derivatives can be synthesized via nitration followed by reduction (e.g., using stannous chloride in HCl at 273 K) . Optimization strategies include:
- Temperature control : Maintaining sub-zero temperatures to suppress side reactions.
- Stoichiometry adjustments : Using excess SnCl₂·2H₂O (2.8 mL for 2 g substrate) to ensure complete reduction of nitro groups .
- Purification : Recrystallization from acetonitrile yields 90% purity .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy : Identifies substitution patterns (e.g., chloromethyl and bromo groups).
- X-ray crystallography : Resolves crystal packing and planar geometry (r.m.s. deviation: 0.087 Å for pyrimidine rings) .
- HPLC : Validates purity (>97% as per commercial standards) .
- IR spectroscopy : Compare with reference spectra (e.g., CCl₄/CS₂ solvent systems for 4000–600 cm⁻¹ range) .
Q. How should researchers safely handle this compound in the laboratory?
Answer:
Q. What databases provide reliable spectral or crystallographic data for this compound?
Answer:
Q. How does the chloromethyl group influence the reactivity of the pyrimidine ring?
Answer: The chloromethyl (–CH₂Cl) group acts as an electrophilic site for nucleophilic substitution (e.g., SN2 reactions with amines or thiols). Its position at C5 directs further functionalization, as bromine at C2 stabilizes the ring via electron withdrawal .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported molecular geometries of halogenated pyrimidines?
Answer:
Q. What methodological challenges arise when synthesizing derivatives via cross-coupling reactions?
Answer:
Q. How can computational modeling predict the regioselectivity of electrophilic attacks on this compound?
Answer:
- DFT calculations : Compare electron density maps to identify electrophilic hotspots (e.g., C4/C6 positions due to bromine’s electron-withdrawing effect) .
- Hammett parameters : Quantify substituent effects on reaction rates (σₚ values for –Br and –CH₂Cl guide predictive models) .
Q. What strategies mitigate contradictions in reported spectral data across databases?
Answer:
- Cross-validation : Compare IR/NMR data from CAS, Reaxys, and Coblentz Society .
- Batch calibration : Use internal standards (e.g., TMS for NMR, polystyrene for IR) to normalize peaks .
- Error analysis : Discrepancies in CA (1,003 entries) vs. CAPLUS (1,011 entries) may stem from incomplete digitization .
Q. How do intermolecular interactions affect the compound’s solubility and stability in different solvents?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
